molecular formula C11H10N4 B8734151 2-Amino-5-(2-methylimidazol-1-yl)benzonitrile

2-Amino-5-(2-methylimidazol-1-yl)benzonitrile

Cat. No.: B8734151
M. Wt: 198.22 g/mol
InChI Key: DPBOSGAANFPEGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-(2-methylimidazol-1-yl)benzonitrile is a useful research compound. Its molecular formula is C11H10N4 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

2-amino-5-(2-methylimidazol-1-yl)benzonitrile

InChI

InChI=1S/C11H10N4/c1-8-14-4-5-15(8)10-2-3-11(13)9(6-10)7-12/h2-6H,13H2,1H3

InChI Key

DPBOSGAANFPEGE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=CC(=C(C=C2)N)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

SnCl2.2H2O (60.0 g; 0.26 mol) was dissolved in 37% HCl (100 mL), to this solution cooled to −10° C., 4-(2-methyl-1H-imidazol-1-yl)-2-cyano-nitrobenzene (12.0 g, 50 mmol) was added in two portions over the course of 30 min. Completed the additions the stirred reaction mixture was allowed to come to r.t., and after further 45 min. stirring, it was poured in ice/water (250 g) and 3N KOH (500 mL). The resulting suspension was filtered and the cake washed with water. The residue was suspended in 2M NH3/EtOH (250 mL), stirred for a few minutes and filtered, the filtrate was concentrated to provide the titled compound as a brown solid (8 g, 78%). C11H10N4, MW: 198.23. MS: m/z 199 (M+1). 1H-NMR (300 MHz, CDCl3) ppm: 2.21 (s, 3H), 4.70 (s, 2H), 6.79 (d, 1H), 6.97 (d, 1H), 7.22 (dd, 1H), 7.29 (d, 1H).
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
250 g
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
78%

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